molecular formula C16H21ClN2O3 B6802810 N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide

Cat. No.: B6802810
M. Wt: 324.80 g/mol
InChI Key: VCHRNHFZHWBJOE-NSDPGXDNSA-N
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Description

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl ring, a chlorophenyl group, and a morpholine ring

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10(20)15-9-19(6-7-22-15)16(21)18-14-8-13(14)11-2-4-12(17)5-3-11/h2-5,10,13-15,20H,6-9H2,1H3,(H,18,21)/t10?,13-,14+,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHRNHFZHWBJOE-NSDPGXDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)NC2CC2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1CN(CCO1)C(=O)N[C@@H]2C[C@H]2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide typically involves multiple steps, including the formation of the cyclopropyl ring, the introduction of the chlorophenyl group, and the construction of the morpholine ring. Common synthetic routes may involve:

    Cyclopropanation: Formation of the cyclopropyl ring through reactions such as the Simmons-Smith reaction.

    Chlorophenyl Introduction: Incorporation of the chlorophenyl group via electrophilic aromatic substitution.

    Morpholine Ring Construction: Formation of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide
  • N-[(1R,2S)-2-(4-bromophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide

Uniqueness

N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1-hydroxyethyl)morpholine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its fluorinated or brominated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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